molecular formula C35H20ClN3O6 B14920495 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate

Cat. No.: B14920495
M. Wt: 614.0 g/mol
InChI Key: KYLATRGSSTUELR-UHFFFAOYSA-N
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Description

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is a complex organic compound that belongs to the phenazine family. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, antioxidant, and neuroprotective activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves multiple steps, including the formation of the phenazine core and subsequent functionalization. Common synthetic routes for phenazines include the Wohl–Aue method, Beirut method, and condensation of 1,2-diaminobenzenes with 2C-units . These methods often require specific reaction conditions such as high temperatures, the presence of catalysts, and controlled environments to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary but often include controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenazine derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of nitro groups to form amines.

Scientific Research Applications

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential antimicrobial and antitumor properties, making it a candidate for drug development.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate involves its interaction with molecular targets and pathways within cells. This compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenazine: A simpler compound with a similar core structure, known for its antimicrobial properties.

    Clofazimine: A phenazine derivative used as an antituberculosis agent.

    Pyocyanin: A naturally occurring phenazine with antimicrobial activity.

Uniqueness

2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl dibenzo[a,c]phenazine-11-carboxylate is unique due to its specific functional groups and structural complexity, which confer distinct chemical and biological properties. Its combination of a phenazine core with additional functional groups allows for a wide range of applications and interactions that are not possible with simpler phenazine derivatives.

Properties

Molecular Formula

C35H20ClN3O6

Molecular Weight

614.0 g/mol

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] phenanthro[9,10-b]quinoxaline-11-carboxylate

InChI

InChI=1S/C35H20ClN3O6/c36-27-10-5-11-30(39(42)43)34(27)45-22-15-12-20(13-16-22)31(40)19-44-35(41)21-14-17-28-29(18-21)38-33-26-9-4-2-7-24(26)23-6-1-3-8-25(23)32(33)37-28/h1-18H,19H2

InChI Key

KYLATRGSSTUELR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=NC5=C(C=CC(=C5)C(=O)OCC(=O)C6=CC=C(C=C6)OC7=C(C=CC=C7Cl)[N+](=O)[O-])N=C24

Origin of Product

United States

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